![molecular formula C62H40N2O8 B11928813 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) is a complex organic molecule characterized by its unique structure, which includes multiple biphenyl and azanetriyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
化学反応の分析
Types of Reactions
5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity[5][5].
類似化合物との比較
Similar Compounds
- 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
- 5,5’-(1,4-Phenylenebis(azanetriyl))tetrakis(2H-tetrazole)
- 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrakis(benzaldehyde)
Uniqueness
The uniqueness of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
特性
分子式 |
C62H40N2O8 |
|---|---|
分子量 |
941.0 g/mol |
IUPAC名 |
4-[4-[4-formyl-N-[4-formyl-3-(2-formylphenyl)phenyl]-3-(2-formylphenyl)anilino]-N-[4-formyl-3-(2-formylphenyl)phenyl]anilino]-2-(2-formylphenyl)benzaldehyde |
InChI |
InChI=1S/C62H40N2O8/c65-33-41-9-1-5-13-55(41)59-29-51(21-17-45(59)37-69)63(52-22-18-46(38-70)60(30-52)56-14-6-2-10-42(56)34-66)49-25-27-50(28-26-49)64(53-23-19-47(39-71)61(31-53)57-15-7-3-11-43(57)35-67)54-24-20-48(40-72)62(32-54)58-16-8-4-12-44(58)36-68/h1-40H |
InChIキー |
YDNLFJWPVWCCGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)N(C3=CC=C(C=C3)N(C4=CC(=C(C=C4)C=O)C5=CC=CC=C5C=O)C6=CC(=C(C=C6)C=O)C7=CC=CC=C7C=O)C8=CC(=C(C=C8)C=O)C9=CC=CC=C9C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)
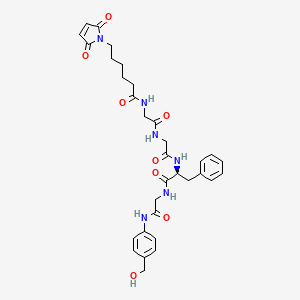

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
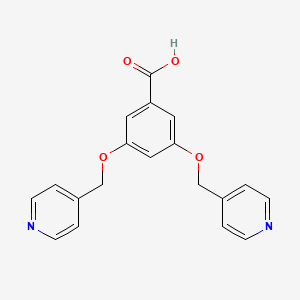
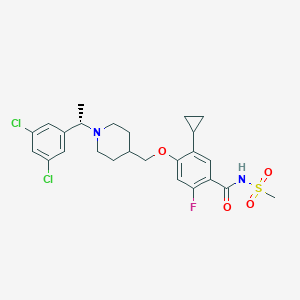
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
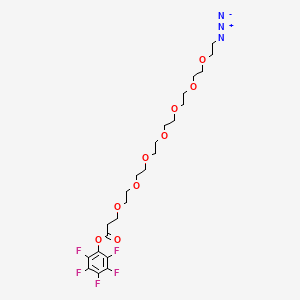
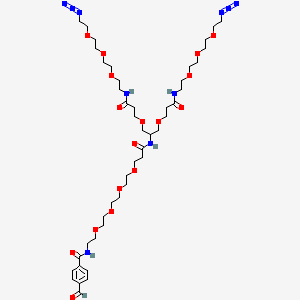
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)
